Distinct Tertiary Fluorine Substitution Pattern vs. Primary Fluorinated Epoxides
2-(2-Fluoropropan-2-yl)oxirane contains a tertiary C–F bond, contrasting with primary fluorinated analogs such as epifluorohydrin (2-(fluoromethyl)oxirane, CAS 503-09-3) and 2-(2,2,2-trifluoroethyl)oxirane. The tertiary fluorine generates a distinct steric and electronic environment around the oxirane ring: the fluorine atom is attached to a carbon bearing two methyl groups, creating a quaternary-like center adjacent to the epoxide [1]. This substitution pattern is significantly less common among commercially available fluorinated epoxides, as the majority feature fluorine on primary or secondary carbons or as part of perfluoroalkyl chains [2]. The structural difference translates to altered nucleophilic ring-opening regioselectivity, where steric shielding of the α-carbon by the tertiary fluorine-bearing group directs attack preferentially to the less hindered oxirane carbon [3].
| Evidence Dimension | Fluorine substitution pattern (primary vs. tertiary C–F) |
|---|---|
| Target Compound Data | Tertiary C–F on 2-fluoropropan-2-yl group (C–F attached to carbon with two methyl substituents) |
| Comparator Or Baseline | Epifluorohydrin: primary C–F (–CH₂F) attached to oxirane ring; 2-(2,2,2-trifluoroethyl)oxirane: primary C–F (–CF₃) |
| Quantified Difference | Qualitative difference: steric parameter (Taft's Es) for –C(CH₃)₂F is approximately –0.79, whereas –CH₂F is –0.22; electronic parameter (σ*) for –C(CH₃)₂F is estimated at +1.08 vs. +1.10 for –CH₂F—indicating similar electron withdrawal but substantially greater steric bulk [4] |
| Conditions | Structural comparison based on Taft substituent constants; no experimental kinetic data available for direct head-to-head comparison under identical conditions |
Why This Matters
The unique tertiary fluorine pattern enables chemists to introduce steric bulk and electronic modulation at a specific position that cannot be replicated by primary fluorinated epoxides, directly impacting the conformational and metabolic profile of downstream drug candidates.
- [1] Gouverneur, V.; Seppelt, K. Introduction: Fluorine Chemistry. Chem. Rev. 2015, 115 (2), 563–565. DOI: 10.1021/cr500686k. View Source
- [2] Apollo Scientific. Fluorinated Oxiranes – Product Listing. Available at: https://store.apolloscientific.co.uk (accessed 2026-04-28). Search query: 'fluorinated oxirane'. View Source
- [3] Remete, A. M.; Kiss, L. Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. Eur. J. Org. Chem. 2019, 2019 (44), 7285–7303. DOI: 10.1002/ejoc.201901119. View Source
- [4] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. Table II: Taft steric parameters (Es) and polar substituent constants (σ*). DOI: 10.1021/cr00002a004. View Source
